BenchChemオンラインストアへようこそ!

AZD 6703

Cytotoxicity Thymidylate synthase Cancer pharmacology

AZD6703 is a clinical-stage p38α MAPK14 inhibitor (IC50 17 nM) developed for inflammatory disease research. Its cyclopropyl and methylpiperazine moieties confer kinase selectivity structurally distinct from cytotoxic quinazoline analogs like CB30865. Procure based on CAS 851845-37-9 for p38α pathway studies—do not substitute with structurally similar compounds without CAS verification to avoid mechanistic confounding.

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
CAS No. 851845-37-9
Cat. No. B1666229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 6703
CAS851845-37-9
SynonymsAZD6703
N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30)
InChIKeyZMAZXHICVRYLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide (AZD6703) and the CB30865 Scaffold: Why Compound Identity Matters in Procurement


The CAS query compound 851845-37-9 is structurally distinct from the well-characterized antitumor quinazolinone CB30865 (CAS 206275-15-2) and its analogs. While 851845-37-9 was developed as the clinical p38α MAP kinase inhibitor AZD6703 for inflammatory diseases [1], CB30865 represents a lipophilic quinazoline-based scaffold with a unique folate-independent cytotoxic mechanism and potent Nampt inhibition (W1L2 IC50 = 2.8 ± 0.50 nM) [2][3]. The cyclopropyl and methylpiperazine moieties in 851845-37-9 confer distinct pharmacological selectivity, and researchers must verify the correct CAS number to avoid experimental confounding between kinase-targeted and cytotoxic agent procurement.

Why CB30865 Cannot Be Substituted with Close Quinazolinone Analogs: Evidence-Based Procurement Rationale


Within the lipophilic quinazoline-based folate analogue series, compounds differing only by pyridine nitrogen position (CB300179: 2-pyridine; CB300189: 4-pyridine; CB30865: 3-pyridine) exhibit profound divergence in mechanism of action, cross-resistance profiles, and rescue by folate metabolites [1]. Generic substitution based on structural similarity fails because CB30865 demonstrates a folate-independent cytotoxic locus, whereas its closest analogs retain classical folate-dependent TS inhibition that is reversible with thymidine rescue [2]. Procuring an incorrect analog (e.g., CB300179 or CB300189) for CB30865-dependent assays introduces confounding variables including S-phase cell cycle arrest versus non-phase-specific arrest, thymidine/hypoxanthine rescue sensitivity, and complete cross-resistance mismatch (>200-fold resistance to CB30865 confers no cross-resistance to CB300179/189) [3].

Quantitative Differentiation Evidence for CB30865: Head-to-Head Comparisons with Structural Analogs


Cell Growth Inhibition: CB30865 Exhibits 1–2 Orders of Magnitude Greater Potency than Pyridine-Regioisomer Analogs

CB30865 (3-pyridine regioisomer) demonstrates sub- to low-nanomolar growth inhibitory activity across multiple human and mouse cell lines, whereas its direct structural analogs CB300179 (2-pyridine) and CB300189 (4-pyridine) require micromolar concentrations to achieve comparable effect [1].

Cytotoxicity Thymidylate synthase Cancer pharmacology Structure-activity relationship

Isolated Enzyme Inhibition: CB30865 Shows 3.3-Fold Higher TS Inhibition than CB300179

Against isolated mammalian thymidylate synthase (TS), CB30865 inhibits with an IC50 of 156 nM, compared to 508 nM for CB300179 and 250 nM for CB300189 [1]. However, this isolated enzyme inhibition does not correlate with cellular potency, as CB30865's cellular mechanism is largely TS-independent [2].

Enzyme inhibition Thymidylate synthase Biochemical pharmacology Folate antagonism

Folate-Independent Cytotoxicity: CB30865 Retains Activity Where Analogs Are Rescued by Thymidine

Unlike CB300179 and CB300189, whose activity is significantly reduced by exogenous thymidine or in TS-overproducing W1L2:C1 cells, CB30865 retains full cytotoxic activity under identical conditions. Thymidine/hypoxanthine or leucovorin co-administration does not rescue CB30865-treated cells [1].

Mechanism of action Folate metabolism Drug resistance Thymidine rescue

Non-Phase-Specific Cell Cycle Arrest: CB30865 Induces Simultaneous Arrest in All Phases, Not S-Phase Accumulation

Using BrdUrd labeling and bivariate Hoechst/propidium iodide staining in W1L2 cells, CB30865 (0.003–0.15 μM, equivalent to 1–50× 72 h IC50) caused cells to arrest simultaneously in all phases of the cell cycle after 20–24 h exposure [1]. In contrast, CB300179 and CB300189 induce classical S-phase accumulation preventable by thymidine co-administration [2].

Cell cycle analysis Flow cytometry Cytotoxicity BrdU labeling

Cross-Resistance Profile: >200-Fold CB30865 Resistance Confers No Cross-Resistance to CB300179/189

A CB30865-resistant W1L2 subline (W1L2:R865) was raised with >200-fold resistance to CB30865. These resistant cells remained fully sensitive to CB300179 and CB300189, and exhibited no cross-resistance to standard chemotherapeutic agents from all major drug classes [1].

Drug resistance Cross-resistance profiling Cancer pharmacology Acquired resistance

Aqueous Solubility Limitation: CB30865 (<1 μM at pH 6) vs. Optimized 2-Substituted Analogs (>600 μM)

CB30865 exhibits low aqueous solubility (<1 μM at pH 6), which precluded in vivo evaluation [1]. Structure-based optimization introducing amino functionalities (e.g., N-methylpiperazine) at the 2-position of the quinazolin-4-one ring yielded analogs with substantially improved solubility, such as compound 5a (636 μM at pH 6) and 5g (992 μM at pH 6) [1].

Aqueous solubility Formulation In vivo pharmacology Medicinal chemistry

Validated Application Scenarios for CB30865 Based on Quantitative Differentiation Evidence


Nampt-Dependent Cellular NAD+ Depletion Studies (Cellular IC50: 1–10 nM Range)

CB30865 is a selective and highly potent nicotinamide phosphoribosyltransferase (Nampt) inhibitor, exhibiting cytotoxicity in human tumor cell lines with IC50 values in the 1–10 nM range via NAD+ reduction [1]. This application is supported by its W1L2 cellular potency (IC50 = 2.8 ± 0.50 nM) and the folate-independence of its mechanism, distinguishing it from TS-targeted analogs [2].

Folate-Independent Cytotoxicity Mechanism Investigation (Thymidine/Hypoxanthine Rescue-Negative)

Unlike CB300179 and CB300189, which are rescued by exogenous thymidine and lose activity in TS-overproducing cells, CB30865 retains full activity under these conditions [1]. This property makes it the appropriate choice for studying folate-pathway-independent cytotoxic mechanisms and for screening compounds where folate salvage pathway interference must be excluded.

Non-Phase-Specific Cell Cycle Arrest Research (Delayed Simultaneous Arrest at 20–24 h)

CB30865 uniquely induces a delayed (20–24 h) cell cycle arrest affecting all phases simultaneously at 0.003–0.15 μM concentrations, rather than classical S-phase accumulation observed with CB300179/189 [1]. This atypical arrest pattern makes CB30865 valuable as a mechanistic probe for studying non-conventional cell cycle disruption distinct from standard antimetabolites.

Acquired Resistance Mechanism Studies (W1L2:R865 Model with >200-Fold Resistance)

The availability of the W1L2:R865 resistant subline (>200-fold resistance to CB30865) that retains sensitivity to all major chemotherapeutic classes and to CB300179/189 [1] enables targeted investigation of novel resistance mechanisms unrelated to classical multidrug resistance or folate pathway alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD 6703

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.